Cas no 1019496-39-9 (4-[(thiolan-3-yl)amino]benzamide)

4-[(Thiolan-3-yl)amino]benzamide is a synthetic organic compound featuring a benzamide core substituted with a thiolane-derived amino group at the para position. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The thiolane moiety enhances solubility and stability, while the benzamide framework offers versatility for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate for the development of pharmacologically active compounds, particularly in targeting sulfur-containing biological systems. The compound’s balanced lipophilicity and hydrogen-bonding capacity further contribute to its utility in drug discovery and biochemical research. Suitable for controlled synthetic modifications, it serves as a key building block in heterocyclic chemistry.
4-[(thiolan-3-yl)amino]benzamide structure
1019496-39-9 structure
Product Name:4-[(thiolan-3-yl)amino]benzamide
CAS No:1019496-39-9
MF:C11H14N2OS
MW:222.306661128998
CID:5205146
PubChem ID:43192977
Update Time:2025-06-09

4-[(thiolan-3-yl)amino]benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-[(tetrahydro-3-thienyl)amino]-
    • 4-[(thiolan-3-yl)amino]benzamide
    • Inchi: 1S/C11H14N2OS/c12-11(14)8-1-3-9(4-2-8)13-10-5-6-15-7-10/h1-4,10,13H,5-7H2,(H2,12,14)
    • InChI Key: WALXMEOVFLTTPV-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=C(NC2CCSC2)C=C1

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4-[(thiolan-3-yl)amino]benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:1019496-39-9)4-[(thiolan-3-yl)amino]benzamide
Order Number:A990308
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:51
Price ($):526.0
Email:sales@amadischem.com

Additional information on 4-[(thiolan-3-yl)amino]benzamide

Introduction to 4-[(thiolan-3-yl)amino]benzamide (CAS No. 1019496-39-9)

4-[(thiolan-3-yl)amino]benzamide (CAS No. 1019496-39-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are well-known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The presence of a thiolan-3-yl moiety in its structure introduces a distinct chemical and biological profile, making it a subject of intense research interest.

The molecular structure of 4-[(thiolan-3-yl)amino]benzamide consists of a benzamide core linked to a thiolan ring via an amino group. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The thiolan ring, a five-membered heterocycle containing sulfur, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding affinity. The benzamide moiety, on the other hand, is a well-established pharmacophore that contributes to the compound's solubility and bioavailability.

In recent years, there has been growing interest in the development of novel benzamide derivatives as potential therapeutic agents. 4-[(thiolan-3-yl)amino]benzamide has been studied for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, research has indicated that benzamide derivatives can interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammatory responses.

Moreover, the sulfur-containing thiolan ring in 4-[(thiolan-3-yl)amino]benzamide has been shown to enhance the compound's interaction with biological targets due to its ability to form stable coordination complexes with metal ions. This property is particularly relevant in the context of developing metallodrugs, where metal ions serve as cofactors or therapeutic agents themselves. The unique combination of a benzamide core and a thiolan substituent makes this compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more accurate predictions of the binding affinity and pharmacokinetic properties of 4-[(thiolan-3-yl)amino]benzamide. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including those involved in cell signaling pathways relevant to cancer and inflammation. These computational findings have guided experimental efforts to optimize the structure for improved efficacy and reduced toxicity.

The synthesis of 4-[(thiolan-3-yl)amino]benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiolan ring typically involves cyclization reactions followed by functional group transformations to introduce the amino group at the appropriate position on the benzamide core. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance reaction efficiency and selectivity.

In terms of pharmacological evaluation, 4-[(thiolan-3-yl)amino]benzamide has been tested in various in vitro and in vivo models. Initial results have shown promising activity against certain cancer cell lines, where it demonstrated inhibitory effects on proliferation and induced apoptosis. Additionally, preclinical studies have explored its potential as an anti-inflammatory agent by assessing its ability to modulate cytokine production and reduce inflammatory mediator levels.

The potential therapeutic applications of 4-[(thiolan-3-yl)amino]benzamide extend beyond oncology and inflammation research. Its unique structural features make it a versatile scaffold for designing drugs targeting other diseases, such as neurodegenerative disorders and infectious diseases. The ability of the thiolan ring to interact with biological molecules opens up possibilities for developing novel treatments that leverage sulfur-based interactions for enhanced drug efficacy.

As research continues to uncover new biological functions of sulfur-containing compounds, 4-[(thiolan-3-yl)amino]benzamide is poised to play a significant role in future drug development strategies. Its combination of structural complexity and biological activity positions it as a valuable asset in the pharmaceutical industry's quest for innovative therapeutic solutions. Further studies are warranted to fully elucidate its mechanism of action and explore its potential clinical applications.

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Amadis Chemical Company Limited
(CAS:1019496-39-9)4-[(thiolan-3-yl)amino]benzamide
A990308
Purity:99%
Quantity:1g
Price ($):526.0
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